methyl 7-(N-benzyl-N-methylamino)heptanoate
Overview
Description
Methyl 7-(N-benzyl-N-methylamino)heptanoate is a chemical compound with the molecular formula C16H25NO2 . It is used in various fields including food, cosmetics, medicine, biology, and industry .
Molecular Structure Analysis
The molecular structure of methyl 7-(N-benzyl-N-methylamino)heptanoate is represented by the formula C16H25NO2 . Unfortunately, the available resources do not provide a detailed analysis of its molecular structure.Scientific Research Applications
Organic Synthesis and Chemistry
Refractive Indices and Polarizabilities in Liquid Crystals : A study on the phase diagram of a mixture including discogens, which could provide insights into the refractive indices and polarizabilities, demonstrating small, negative birefringence and a calculation method for molecular polarizability ratios. This research is indicative of the compound's relevance in understanding the physical properties of liquid crystals (Phillips & Jones, 1994).
Stereochemical Studies : Research on the synthesis and stereochemical structure of steredisomeric N-substituted tetrahydro-1,3-oxazines, starting from β-amino acid esters, highlights the compound's role in exploring stereochemical configurations in synthetic chemistry (Fülöp et al., 1985).
Photochemical Decomposition Studies : The investigation of the photochemical decomposition of 1,4-benzodiazepines, including chlordiazepoxide, and their transformation into various photoisomers and derivatives, underscores the compound's potential in photochemistry research (Cornelissen et al., 1979).
Synthesis of Glycosides and N-Methylation Observations : This study discusses the preparation of glycosides and observations on N-methylation of amides, reflecting the compound's importance in glycoside synthesis and amide methylation processes (Gorin, 1973).
Enantiopure Analogues of 3-Hydroxyproline : Research on the synthesis of enantiomerically pure analogues of 3-hydroxyproline, showcasing the compound's application in the creation of restricted analogues and its potential in medicinal chemistry (Avenoza et al., 2002).
properties
IUPAC Name |
methyl 7-[benzyl(methyl)amino]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-15-10-6-5-7-11-15)13-9-4-3-8-12-16(18)19-2/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSUZSWAAUXXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCC(=O)OC)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(N-benzyl-N-methylamino)heptanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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